GPR35 Antagonism: Pyrazole-Terminal Analog Is Inactive (>100 µM) While Reference Antagonist CID2745687 Shows Nanomolar Potency (IC₅₀ = 160 nM)
In a BRET-based GPR35 antagonism assay using human GPR35-Gα13 SPASM sensor cells stimulated with 300 µM zaprinast as agonist, N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide (EOS74853) was classified as 'inactive,' meaning its IC₅₀ exceeded 100 µM — the defined inactivity threshold for this assay [1]. In stark contrast, the reference competitive antagonist CID2745687 (CAS 264233-05-8) exhibited an IC₅₀ of 160 nM (pIC₅₀ = 6.70 ± 0.09) against human GPR35 under comparable BRET-based assay conditions, representing a >625-fold difference in potency [2]. This inactivity profile is a discriminative feature: the compound's pyrazole-terminal butanamide architecture does not confer GPR35 antagonism, distinguishing it from both CID2745687 and from potential off-target liabilities associated with GPR35-active chemotypes.
| Evidence Dimension | GPR35 antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (classified as inactive) |
| Comparator Or Baseline | CID2745687: IC₅₀ = 160 nM (0.16 µM); pIC₅₀ = 6.70 ± 0.09 |
| Quantified Difference | >625-fold lower potency vs CID2745687; inactive vs active |
| Conditions | ECBD BRET-based GPR35 antagonism assay; human GPR35-Gα13 SPASM sensor; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687; compounds with IC₅₀ > 100 µM classified as inactive [1][2] |
Why This Matters
For researchers screening against GPR35, this compound serves as a negative-control chemotype — it is inactive at GPR35, making it suitable for counter-screening to rule out GPR35-mediated effects, unlike CID2745687 which potently blocks this receptor.
- [1] ECBD Assay EOS300038 — GPR35 Antagonism. Assay Description: BRET-based SPASM sensor assay, human GPR35, agonist zaprinast 300 µM, positive control CID2745687 10 µM. Inactivity threshold: IC₅₀ > 100 µM. Compound EOS74853 (N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide) reported as inactive. View Source
- [2] Bertin Bioreagent. CID-2745687 — Biochemicals, CAT N° 12046. "Antagonizes activation of GPR35 by zaprinast (IC₅₀ = 160 nM). Shows ~57-fold selectivity for GPR35 over GPR55 (IC₅₀ = 9.08 µM)." Available at: https://bertin-bioreagent.cvmh.fr (accessed 2026-05-01). Also: Thomas Scientific. CID-2745687: "A reversible, competitive antagonist of GPR35, blocking activation by zaprinast (IC₅₀ = 160 nM)." View Source
